

2,3-Dimethylanthraquinone molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dimethylanthraquinone

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An In-Depth Technical Guide to **2,3-Dimethylanthraquinone** for Advanced Research & Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **2,3-Dimethylanthraquinone**. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and validated methodologies.

Core Molecular and Physicochemical Properties

2,3-Dimethylanthraquinone is an aromatic organic compound featuring a 9,10-anthracenedione core substituted with two methyl groups. This substitution pattern critically influences its electronic properties, solubility, and reactivity, making it a valuable precursor and functional molecule in various scientific domains.

Its fundamental identity is defined by its molecular formula, $C_{16}H_{12}O_2$, and a precise molecular weight of approximately 236.27 g/mol [1][2][3][4][5]. The presence of the quinone moiety and the aromatic system are central to its chemical behavior, particularly its redox activity and role as a chromophore.

For practical laboratory use, a clear understanding of its physical properties is essential. The following table summarizes key quantitative data sourced from authoritative chemical databases and suppliers.

Property	Value	Source(s)
IUPAC Name	2,3-dimethylanthracene-9,10-dione	[4]
CAS Number	6531-35-7	[1][2][3][6]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[4][6]
Molecular Weight	236.27 g/mol	[1][2]
Appearance	Solid, Powder	[2][7][6]
Melting Point	209–212 °C	[2][5][8][9]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Acetone	[7]
InChI Key	KIJPZYXCIHZVGP-UHFFFAOYSA-N	[2][7][6]

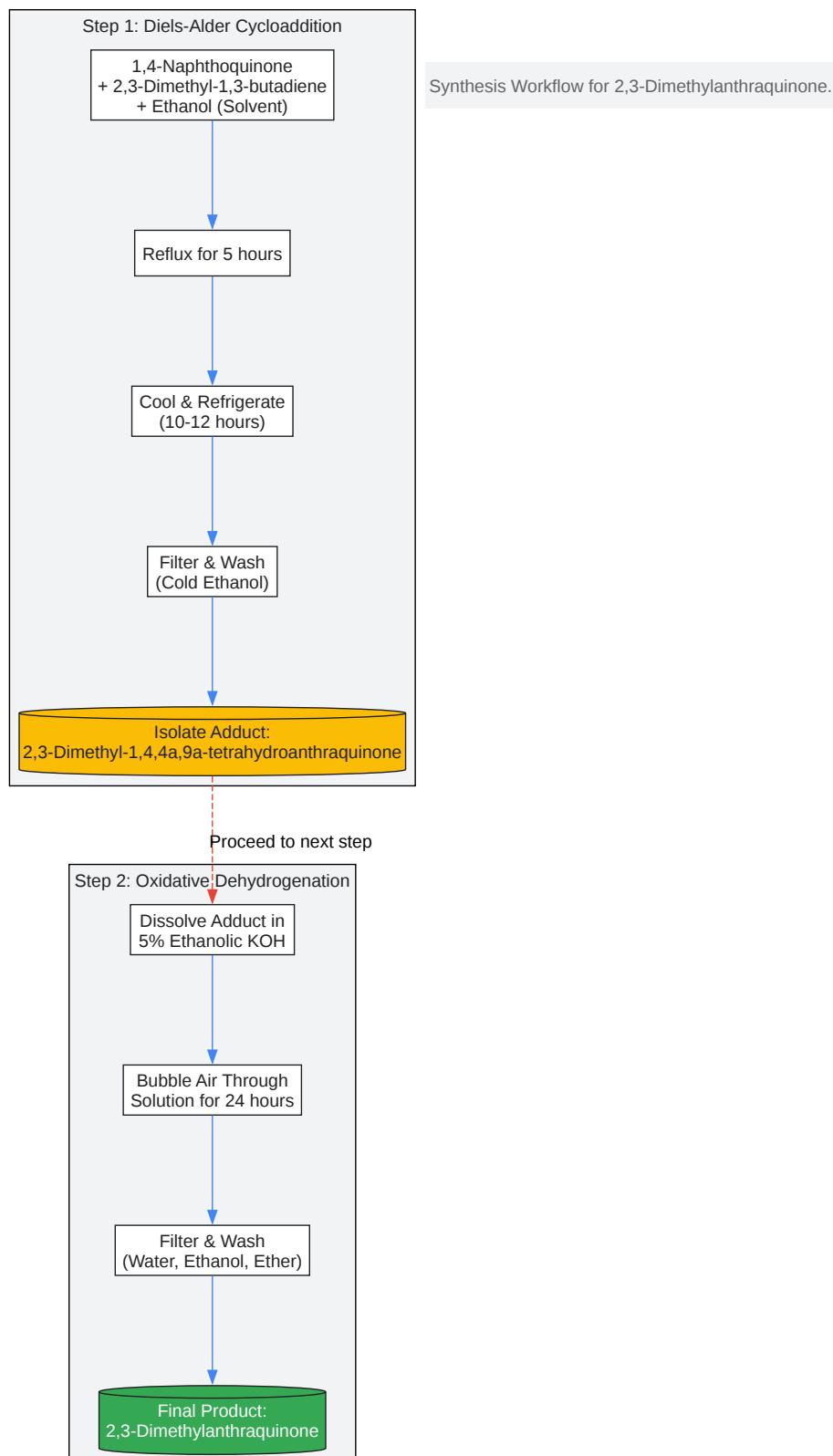
Synthesis Methodology: A Validated Protocol

The synthesis of **2,3-Dimethylanthraquinone** is reliably achieved through a two-step process involving a Diels-Alder reaction followed by oxidative dehydrogenation. The procedure detailed in *Organic Syntheses* provides a robust and high-yield pathway, making it a trusted method for laboratory-scale production[8].

Causality in Experimental Design

The choice of a Diels-Alder reaction is strategic; it is a powerful and convergent cycloaddition that efficiently constructs the core carbocyclic framework from simple precursors: 1,4-naphthoquinone (the dienophile) and 2,3-dimethyl-1,3-butadiene (the diene)[8][10]. The subsequent dehydrogenation (an oxidation step) is necessary to convert the initially formed tetrahydroanthraquinone adduct into the fully aromatic and thermodynamically stable anthraquinone system[8]. The use of air bubbled through an ethanolic potassium hydroxide solution is an effective and accessible method for this aromatization, where the basic medium facilitates the oxidation process[8].

Experimental Workflow Diagram



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Caption: Synthesis Workflow for **2,3-Dimethylanthraquinone**.

Detailed Step-by-Step Protocol

This protocol is adapted from the procedure published in *Organic Syntheses*, Vol. 22, p.37 (1942)[8].

Step 1: Formation of the Diels-Alder Adduct

- In a 1-L round-bottomed flask, combine 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1.0 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.
- Fit the flask with an efficient reflux condenser and reflux the solution for 5 hours.
- After reflux, cool the solution to room temperature and then place it in a refrigerator for 10–12 hours to facilitate crystallization.
- Break up the resulting crystalline mass with a spatula.
- Filter the solid adduct using a Büchner funnel and wash the crystals with 50 mL of cold ethanol to remove residual reactants.
- The isolated intermediate, 2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone, is typically of sufficient purity for the next step. The expected yield is approximately 116 g (96%)[8].

Step 2: Dehydrogenation to **2,3-Dimethylanthraquinone**

- Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.
- In a 1-L three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the adduct from Step 1 in 600 mL of the prepared ethanolic KOH solution.
- Bubble a steady stream of air through the solution for 24 hours. The reaction is exothermic, and the solution color will change from an initial green to yellow as the product precipitates[8].
- After 24 hours, filter the yellow precipitate with suction.

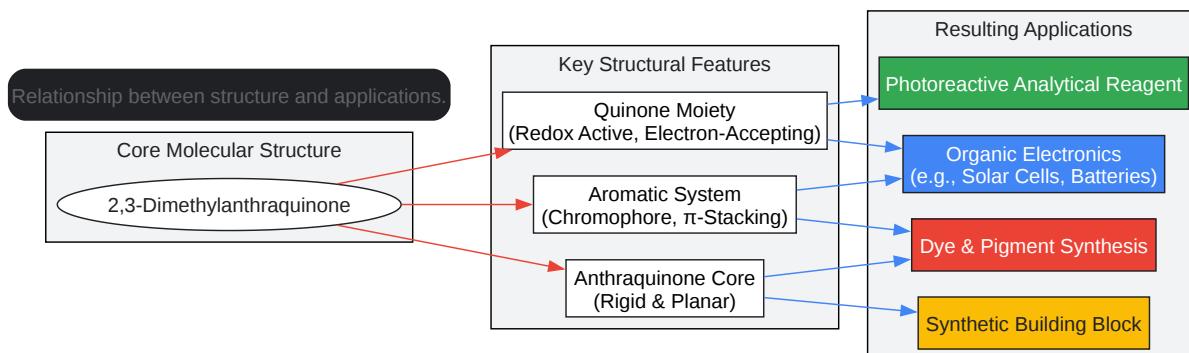
- Wash the collected solid sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to remove inorganic salts and organic impurities.
- Air-dry the final product. The expected yield of **2,3-Dimethylanthraquinone** (m.p. 209–210 °C) is 36.5–37.5 g (94–96% for this step)[8].

Key Applications in Research & Development

The unique structure of **2,3-Dimethylanthraquinone** makes it a versatile tool in several high-tech research and industrial fields. Its utility stems from its properties as a stable chromophore, a redox-active molecule, and a rigid building block for larger functional systems.

- Dyes and Pigments: It serves as a key intermediate in the synthesis of high-performance anthraquinone-based dyes, valued in the textile industry for their vibrant colors and excellent lightfastness[1][11][12].
- Organic Electronics: The compound's electron-accepting nature and rigid aromatic core are leveraged in the development of materials for organic solar cells, where it can enhance light absorption and improve energy conversion efficiency[1][11]. Its derivatives are also explored for use in energy storage systems like flow batteries[1][12].
- Advanced Organic Synthesis: As a versatile reagent, it is a starting material for more complex molecules. For instance, it can be used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a precursor for specialized chemical probes or materials[9].
- Analytical Chemistry: The photoreactivity of **2,3-Dimethylanthraquinone** has been exploited to develop it as a photo-reagent for the analysis of ginsenosides using a photoreduction fluorescence (PRF) detection method, offering high sensitivity[2][9].

Structure-Application Relationship Diagram



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Caption: Relationship between structure and applications.

Spectroscopic Characterization

Unambiguous identification of **2,3-Dimethylanthraquinone** requires a combination of spectroscopic techniques. While raw spectra are lot-specific, the expected features are predictable based on its molecular structure.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of a conjugated ketone (C=O) stretch, typically appearing around $1670-1680\text{ cm}^{-1}$. Additional peaks corresponding to aromatic C=C stretching will be observed in the $1450-1600\text{ cm}^{-1}$ region, and aromatic C-H stretching just above 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It will show two singlets for the aromatic protons on the unsubstituted ring, a singlet for the aromatic protons on the substituted ring, and a singlet integrating to 6 protons for the two equivalent methyl groups.

- ^{13}C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (typically >180 ppm), several signals for the aromatic carbons, and a single signal for the two equivalent methyl group carbons in the aliphatic region (~ 20 ppm).
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M^+) peak at $\text{m/z} = 236$. Subsequent fragmentation patterns would involve the loss of CO and methyl groups, providing further structural confirmation[13].

Safety, Handling, and Storage

As a laboratory chemical, **2,3-Dimethylanthraquinone** must be handled with appropriate care. A thorough risk assessment should be conducted before any experimental work[8].

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][4]. It has also been noted to show carcinogenicity[7]. The Water Hazard Class (WGK) is 3, indicating it is highly hazardous to water[2][14].
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory[2][15]. When handling the powder, a dust mask (e.g., N95) should be used to prevent inhalation[2].
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible[15].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7].
- Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations[8].

Conclusion

2,3-Dimethylanthraquinone is a compound of significant utility, bridging foundational organic chemistry with materials science, analytical chemistry, and industrial applications. Its straightforward, high-yield synthesis makes it an accessible yet powerful molecule. For the research and drug development professional, a comprehensive understanding of its properties,

synthesis, and safe handling is paramount to unlocking its full potential in creating novel dyes, advanced electronic materials, and complex molecular architectures.

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